2,5-Dihydrothiophene, 3-methyl-

Description

Contextualization within Thiophene (B33073) Heterocyclic Chemistry

Thiophenes are a class of aromatic heterocyclic compounds characterized by a five-membered ring containing four carbon atoms and one sulfur atom. wikipedia.orgrroij.com They are of significant interest due to their structural similarity to benzene (B151609) and their wide-ranging applications as building blocks in pharmaceuticals and agrochemicals. rroij.com The aromaticity of the thiophene ring gives it distinct chemical and physical properties. britannica.com

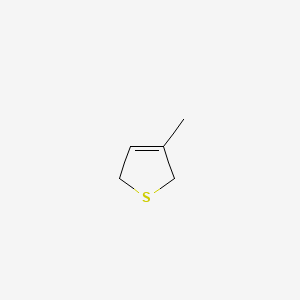

Dihydrothiophenes, as their name suggests, are partially saturated derivatives of thiophene. Two primary isomers exist: 2,3-dihydrothiophene (B74016) and 2,5-dihydrothiophene (B159602). wikipedia.org The compound in focus, 2,5-Dihydrothiophene, 3-methyl-, belongs to the latter category, featuring a double bond between the third and fourth carbon atoms of the ring and a methyl group attached to the third carbon. nist.gov Unlike the aromatic thiophenes, dihydrothiophenes are nonaromatic. chemicalbook.com This partial saturation leads to different reactivity patterns, exhibiting characteristics of both alkenes and thioethers. wikipedia.org

Significance of 2,5-Dihydrothiophenes in Synthetic Research

The 2,5-dihydrothiophene scaffold is a valuable intermediate in organic synthesis. chemicalbook.com Its synthetic potential has been recognized for over half a century, providing a gateway to a variety of other molecules. chemicalbook.com For instance, 2,5-dihydrothiophenes can be oxidized to form the corresponding sulfoxides and sulfones, or hydrogenated to yield tetrahydrothiophenes. chemicalbook.com These transformations open up avenues for creating diverse chemical structures.

The development of new synthetic methods for producing dihydrothiophenes, including substituted derivatives, is an active area of research. mdpi.com Efficient and environmentally friendly pathways to these compounds are sought after, as they serve as precursors to more complex molecules with potential applications in medicinal chemistry and materials science. mdpi.com

Specific Focus on 3-Methyl Substitution and its Academic Relevance

The presence of a methyl group at the 3-position of the 2,5-dihydrothiophene ring introduces specific steric and electronic effects that influence its reactivity and properties. Research has been conducted on the synthesis and reactions of 3-methyl-2,5-dihydrothiophene and its derivatives, such as the corresponding 1-oxide. acs.orgacs.org

Properties

IUPAC Name |

3-methyl-2,5-dihydrothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8S/c1-5-2-3-6-4-5/h2H,3-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSLKQRSSBPMMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCSC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195539 | |

| Record name | 2,5-Dihydrothiophene, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42855-50-5 | |

| Record name | 2,5-Dihydrothiophene, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042855505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dihydrothiophene, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Dihydrothiophene, 3 Methyl and Its Derivatives

Direct Synthesis Routes

Direct synthesis methods provide efficient pathways to the dihydrothiophene core structure. These routes often involve the formation of the carbon-sulfur bonds in a single, concerted, or sequential process to construct the five-membered ring.

Cyclization Reactions

Cyclization reactions are a cornerstone in heterocyclic chemistry, providing a direct method for ring formation from acyclic precursors.

A foundational method for synthesizing the parent 2,5-dihydrothiophene (B159602) ring system involves the reaction of cis-1,4-dichloro-2-butene (B23561) with a sulfur nucleophile. researchgate.net Specifically, using anhydrous sodium sulfide (B99878) (Na₂S) as the sulfur source in a solvent mixture of methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO) yields 2,5-dihydrothiophene. researchgate.netsigmaaldrich.com

The reaction proceeds via a double nucleophilic substitution, where the sulfide ion displaces the two chloride leaving groups to form the heterocyclic ring. However, this reaction is not without its complexities. A common side product is 3,4-epithio-1-butene (vinylthiirane), which can contaminate the desired product. This impurity can be effectively removed by treating the product mixture with an excess of sodium sulfide. researchgate.net While this method is well-documented for the unsubstituted 2,5-dihydrothiophene, the synthesis of the 3-methyl derivative would require the corresponding methylated precursor, 1,4-dichloro-2-methyl-2-butene. nih.gov

| Reactants & Reagents | Role/Solvent | Reference |

| cis-1,4-dichloro-2-butene | Dichlorinated Alkene Precursor | researchgate.net |

| Anhydrous Sodium Sulfide | Sulfur Source | researchgate.net |

| Methanol / DMSO | Solvent System | researchgate.net |

The catalytic hydrogenation of 3-methylthiophene (B123197) presents a direct route to its corresponding dihydro- and tetrahydro- derivatives. This method involves the reduction of the aromatic thiophene (B33073) ring using hydrogen gas in the presence of a metal catalyst. The primary challenge in this synthesis is achieving selective hydrogenation to yield 2,5-dihydrothiophene, 3-methyl- without over-reduction to 3-methyltetrahydrothiophene or cleavage of the carbon-sulfur bonds (hydrodesulfurization).

The selection of the catalyst and reaction conditions is critical for controlling the selectivity of the hydrogenation. rsc.org Noble metal catalysts, particularly those based on palladium (Pd), are commonly employed for the hydrogenation of sulfur-containing heterocycles. researchgate.netwarwick.ac.uk The process requires careful optimization of temperature, pressure, and catalyst support to maximize the yield of the desired 2,5-dihydro derivative while minimizing byproducts. Surface modification of the metal catalyst with metal oxide species is one strategy that has been explored to enhance selectivity in related hydrogenation reactions. rsc.org

Organometallic Approaches

Organometallic chemistry offers powerful and versatile tools for the construction of complex molecular architectures, including heterocyclic systems like dihydrothiophenes.

A highly effective organometallic approach for the synthesis of substituted 2,5-dihydrothiophenes, including alkylated derivatives, involves the reaction between vinylphosphonium salts and α-mercapto ketones. researchgate.net This method is notable for its generality and often provides excellent yields of the desired products.

The reaction mechanism is understood to proceed in a two-step sequence:

Michael Addition: The α-mercapto ketone is deprotonated under basic conditions to form a thiolate, which then acts as a nucleophile, adding to the β-carbon of the vinylphosphonium salt.

Intramolecular Wittig Reaction: The resulting intermediate ylide undergoes a subsequent intramolecular Wittig reaction. The enolate oxygen attacks the positively charged phosphorus atom, leading to the formation of a five-membered ring and the elimination of triphenylphosphine (B44618) oxide to generate the final 2,5-dihydrothiophene product.

Research has shown that while this method is robust, the use of substituted vinylphosphonium salts can lead to increased reaction times and lower product yields compared to their unsubstituted counterparts, a result attributed to steric hindrance in the intramolecular Wittig step.

| Key Reagents | Function | Reference |

| Vinylphosphonium Salt | Electrophilic Alkene Source | researchgate.net |

| α-Mercapto Ketone | Nucleophilic Thiol Source | researchgate.net |

| Base | Deprotonation of Thiol | researchgate.net |

A related strategy employs vinylphosphonates in a Horner-Wadsworth-Emmons (HWE) type reaction with α-mercaptocarbonyl compounds. conicet.gov.ar The HWE reaction is a powerful method for forming carbon-carbon double bonds with high stereocontrol and is widely used in organic synthesis. conicet.gov.arnih.gov

In this context, the synthesis would proceed through a pathway analogous to the vinylphosphonium salt method. A base is used to generate a thiolate from the α-mercaptocarbonyl compound. This thiolate then undergoes a Michael addition to the electron-deficient double bond of the vinylphosphonate. The subsequent intramolecular cyclization, driven by the attack of the enolate on the phosphorus center, followed by the elimination of a phosphate (B84403) ester, would yield the 2,5-dihydrothiophene ring. This approach leverages the high reactivity and accessibility of phosphonate-stabilized carbanions and related reagents in constructing the heterocyclic framework. conicet.gov.ar

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. These strategies are highly valued in medicinal and organic chemistry for their ability to rapidly generate libraries of structurally diverse compounds.

A notable advancement in the synthesis of dihydrothiophene derivatives involves a one-pot, tandem four-component reaction. This strategy brings together aromatic aldehydes, malononitrile, 1,3-thiazolidinedione, and α-amino acid ethyl esters in the presence of a base like triethylamine (B128534) in an ethanol (B145695) solvent. nih.govrsc.org This reaction proceeds through a domino sequence involving a ring-opening and recyclization of the 1,3-thiazolidinedione ring to form highly substituted trans-dihydrothiophene ureidoformamide derivatives in moderate to good yields. nih.govrsc.org

The use of different α-amino acid ethyl esters, such as those derived from alanine, serine, isoleucine, and phenylalanine, allows for the introduction of various substituents, leading to the formation of diastereoisomeric dihydrothiophene derivatives. nih.gov This method is particularly advantageous as it provides a green approach with high atomic efficiency and the flexibility to assemble diverse substitution patterns on the dihydrothiophene core. nih.gov The resulting functionalized dihydrothiophenes can be further modified, for instance, through dehydrogenation to yield the corresponding thiophene derivatives. nih.govrsc.org

Synthesis of Oxidized Forms and Sulfone Derivatives

The sulfur atom in the dihydrothiophene ring can be oxidized to form sulfoxides and sulfones, which are important synthetic intermediates themselves. These oxidized forms exhibit different reactivity and are utilized in various chemical transformations.

3-Methyl-2,5-dihydrothiophene 1,1-dioxide, also known as isoprene (B109036) cyclic sulfone, is synthesized through a cycloaddition reaction between isoprene and sulfur dioxide. orgsyn.org This reaction is typically carried out in a steel reaction vessel under pressure. orgsyn.org The reactants, isoprene and liquid sulfur dioxide, are combined in a suitable solvent like methanol, often with an inhibitor such as hydroquinone (B1673460) to prevent polymerization of the diene. orgsyn.org

The mixture is heated, and upon cooling, the product crystallizes. orgsyn.org The yield of the cyclic sulfone is dependent on the purity of the isoprene used. orgsyn.org This sulfone is a stable, crystalline solid and serves as a valuable intermediate. For instance, it can be used to regenerate highly pure isoprene through pyrolysis. orgsyn.org The chemical properties of 3-methyl-2,5-dihydrothiophene 1,1-dioxide have been extensively studied, including its behavior in ionic additions, radical reactions, and Diels-Alder reactions. vt.edu

The synthesis of 3-methyl-2,5-dihydrothiophene 1-oxide is achieved through the controlled oxidation of the corresponding sulfide, 3-methyl-2,5-dihydrothiophene. acs.org This oxidation is typically performed using hydrogen peroxide. acs.org The resulting sulfoxide is a liquid at room temperature. acs.org

The structure of 3-methyl-2,5-dihydrothiophene 1-oxide can be confirmed by elemental analysis and spectral data, as well as by its chemical conversion to the well-characterized 3-methyl-2,5-dihydrothiophene 1,1-dioxide. acs.org When subjected to alkaline conditions, the sulfoxide can undergo partial isomerization of the double bond. acs.org

Synthesis of Functionalized 2,5-Dihydrothiophene, 3-methyl- Derivatives

The introduction of functional groups onto the 3-methyl-2,5-dihydrothiophene scaffold, particularly in its oxidized form, opens up further avenues for synthetic transformations.

The synthesis of 3-bromomethyl-2,5-dihydrothiophene 1,1-dioxide involves the bromination of 3-methyl-2,5-dihydrothiophene 1,1-dioxide. acs.org This reaction is a significant achievement as it allows for the introduction of a halogen atom onto the unsaturated five-membered cyclic sulfone without causing isomerization of the double bond. vt.edu

The resulting 3-bromomethyl-2,5-dihydrothiophene 1,1-dioxide is a white, crystalline solid. acs.org Its structure has been confirmed through pyrolysis studies and its participation in Diels-Alder reactions. vt.edu This compound is a reactive intermediate, characteristic of an allylic bromide, and its properties, including displacement reactions and allylic rearrangements, have been investigated. vt.eduacs.org

Carboxaldehyde Derivatives (e.g., 2,5-Dihydrothiophene-3-carboxaldehyde)

The synthesis of 3-carboxylated 2,5-dihydrothiophenes can be effectively achieved through the reaction of vinylphosphonates with α-mercaptocarbonyl compounds. cdnsciencepub.com Specifically, vinylphosphonates, which are readily prepared from diethyl carbomethoxymethyl phosphonate (B1237965), react with α-mercaptocarbonyl compounds to yield substituted 3-carbomethoxy-2,5-dihydrothiophenes with excellent yields. cdnsciencepub.com This method's utility extends to the synthesis of substituted 2-carboxy-1,3-butadienes. cdnsciencepub.com

Another relevant synthetic strategy involves a metal-free cascade reaction for producing polycyclic 2-formylthiophenes. researchgate.net This process utilizes β-halo-α,β-unsaturated aldehydes and 1,4-dithiane-2,5-diol, with a recyclable polymer-supported organic base as a catalyst. researchgate.net This approach is noted for its high yields and straightforward work-up procedures. researchgate.net The related compound, 2,5-dihydrothiophene-3-carbaldehyde, is a known chemical entity with the molecular formula C₅H₆OS. scbt.com

Aminonitriles and Related Scaffolds (e.g., 2-Amino-4,5-dihydrothiophene-3-carbonitriles)

Highly functionalized 2-amino-4,5-dihydrothiophene-3-carbonitriles (ADHTs) are valuable building blocks in medicinal chemistry. nih.govresearchgate.net Optimized synthetic procedures for these compounds have been developed, starting from readily available reagents. nih.gov

Two primary methods have been established for the synthesis of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles:

The reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone. nih.govresearchgate.netnih.gov

A Michael-type addition of cyanothioacetamide to α-bromochalcones, which is followed by an intramolecular cyclization. nih.govresearchgate.netnih.gov

Research into optimizing the synthesis found that the choice of catalyst significantly impacts the reaction efficiency. While tertiary amines can be used, employing a 10% aqueous potassium hydroxide (B78521) (KOH) solution was found to dramatically shorten the reaction time. acs.org The best yields (62–74%) were achieved using aqueous KOH. researchgate.net

| Catalyst | Reaction Time | Yield | Reference |

| 10% aq KOH | 1-2 minutes | 37% (initial finding) | acs.org |

| 10% aq KOH | Not specified | 62-74% (optimized) | researchgate.net |

| Tertiary Amines | Longer | Lower | acs.org |

Other synthetic routes to ADHTs include the recyclization of thiiranes, the use of pyridinium (B92312) or sulfonium (B1226848) ylides, and Lewis acid-catalyzed recyclizations of donor-acceptor cyclopropanes. acs.org The Gewald reaction is also a well-known, simple, and convergent method for generating 2-aminothiophene structures. researchgate.net

Nitro-Substituted Sulfones (e.g., 2-Benzylidene-3-methyl-4-nitro-2,5-dihydrothiophene 1,1-Dioxides)

A range of 2-benzylidene-3-methyl-4-nitro-2,5-dihydrothiophene 1,1-dioxides, which are promising substrates for assembling fused polycyclic compounds, can be synthesized through a modified condensation reaction. researchgate.net This procedure involves the reaction between 3-methyl-4-nitro-2,5-dihydrothiophene 1,1-dioxide and various aromatic aldehydes. researchgate.net The structural characteristics of these nitrosulfodienes have been confirmed using IR and NMR spectroscopy, as well as X-ray structural analysis. researchgate.net

These nitro-substituted sulfones serve as versatile intermediates. Their reactivity has been demonstrated in the synthesis of complex heterocyclic systems.

Key Reactions of 2-Benzylidene-3-methyl-4-nitro-2,5-dihydrothiophene 1,1-Dioxides:

| Reactant | Product | Ring System Formed | Reference |

| Dimedone | Tricyclic compounds | Fused nitrosulfolane and octahydrochromenone rings | researchgate.net |

| 4-Hydroxycoumarin | Tetracyclic compounds | Annulated nitrosulfolane and pyranochromenone rings | researchgate.net |

| Hydrazine | Bicyclic structures | Fused pyrazolidine (B1218672) and sulfolane (B150427) rings | researchgate.net |

Diarylmethylene Derivatives

The synthesis of aryl-substituted thiophenes can be achieved through multi-step sequences involving the formation of the thiophene ring from acyclic precursors. For instance, 5-(4-fluorophenyl)-2-substituted thiophenes have been prepared by reacting 1-(5-bromo-2-methylphenyl)-2-chloroethanone (B12067967) and 3-(4-fluorophenyl)-2-chloro-2-propenal with sodium sulfide nonahydrate in DMF. google.com This demonstrates a method for introducing different aryl groups at the C2 and C5 positions.

The synthesis of 2-benzylidene derivatives, as described in the previous section, represents a direct method for creating an arylmethylene group on the dihydrothiophene ring. researchgate.net This condensation reaction between an aldehyde and the active methylene (B1212753) group of a pre-formed dihydrothiophene derivative is a key strategy. The resulting diarylmethylene derivatives can be further modified, such as through reduction of the exocyclic double bond. For example, a diaryl-substituted thiophene was reduced using triethylsilane and boron trifluoride diethyl etherate to yield the corresponding methylene-bridged compound. google.com

Dithienylethene Synthons and Their Preparation

Dithienylethenes are a class of photochromic compounds composed of two thiophene rings linked by a carbon-carbon double bond. While the direct synthesis of dithienylethene synthons from 2,5-dihydrothiophene, 3-methyl- is not explicitly detailed in the reviewed literature, the functionalized derivatives discussed previously serve as potential precursors.

For example, 2,5-dihydrothiophene-3-carboxaldehyde scbt.com or its corresponding phosphonate ylide could be used in a Wittig-type reaction with another thiophene carboxaldehyde to form the central ethene bridge. Similarly, cross-coupling reactions, such as Suzuki or Stille coupling, could be employed by first converting the dihydrothiophene derivatives into appropriate boronic esters or stannanes. The synthesis of the core 2,5-dihydrothiophene ring itself can be achieved by reacting cis-1,4-dichloro-2-butene with anhydrous sodium sulfide. researchgate.net

Chiral Derivatives via Organocatalysis

Asymmetric organocatalysis provides a powerful tool for the chiral synthesis of sulfur-containing heterocycles. A notable example is the asymmetric sulfa-Michael/aldol cascade reaction used to produce chiral C2-spirooxindoles that feature a 3-aminotetrahydrothiophene moiety. researchgate.net This reaction, which involves 1,4-dithiane-2,5-diol, is catalyzed by a squaramide derived from the cinchona alkaloid. researchgate.net This approach highlights the potential for creating chiral centers with high enantioselectivity.

Although this specific example leads to a tetrahydrothiophene, the underlying principle of using chiral organocatalysts in cascade reactions involving sulfur nucleophiles is directly applicable to the synthesis of chiral 2,5-dihydrothiophene derivatives. The development of such organocatalytic methods is a key area in modern chemical synthesis, enabling the construction of complex, enantioenriched molecules. chemscene.comresearchgate.net

Advanced Chemical Reactivity and Mechanistic Investigations

Mechanistic Pathways of Cyclization and Ring Formation

The synthesis of the dihydrothiophene ring can be achieved through various mechanistic approaches, each offering a unique pathway to this heterocyclic system. These methods often involve the strategic formation of key carbon-sulfur and carbon-carbon bonds.

Michael Adduct Formation and Subsequent Cyclization in Dihydrothiophene Systems

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, serves as a powerful tool for carbon-carbon bond formation and is a key step in the synthesis of various heterocyclic systems, including dihydrothiophenes. mdpi.comcdnsciencepub.com In this context, a common strategy involves the reaction between a sulfur-containing nucleophile (the Michael donor) and an appropriate Michael acceptor.

A notable example is the lipase-catalyzed synthesis of tetrasubstituted dihydrothiophenes, which proceeds through a proposed mechanism initiated by a Michael-type addition. wikipedia.org The reaction between a β-ketothioamide and a β-nitrostyrene is illustrative of this pathway. The enol tautomer of the β-ketothioamide acts as the nucleophile, adding to the β-position of the nitrostyrene. This initial Michael adduct then undergoes a series of transformations, including protonation and dehydration, culminating in the cyclization to form the stable dihydrothiophene ring. wikipedia.org The final step often involves tautomerization to yield the final product. wikipedia.org

Table 1: Key Steps in Lipase-Catalyzed Dihydrothiophene Synthesis wikipedia.org

| Step | Description | Intermediate |

|---|---|---|

| 1 | Michael-type addition | The enol form of the β-ketothioamide attacks the β-nitrostyrene. |

| 2 | Protonation | The initial adduct is protonated. |

| 3 | Nucleophilic Attack | The sulfur atom attacks a carbon atom to form the 5-membered ring. |

| 4 | Dehydration & Tautomerization | The cyclic intermediate loses a water molecule and tautomerizes to the final dihydrothiophene product. |

This methodology highlights how the principles of Michael addition can be harnessed to construct complex dihydrothiophene derivatives under mild, enzyme-catalyzed conditions. wikipedia.org

Intramolecular Nucleophilic Substitution Reactions in Dihydrothiophene Annulations

Intramolecular nucleophilic substitution provides a direct and efficient route for ring closure, a process known as annulation. In the context of dihydrothiophene synthesis, this involves a molecule containing both a sulfur nucleophile and a suitable leaving group, positioned to favor the formation of a five-membered ring.

Research into the synthesis of ring-fluorinated thiophene (B33073) derivatives demonstrates this principle effectively. The process can start with CF3-bearing cyclopropanes, which, upon treatment with a Lewis acid like Et2AlCl, generate a stabilized carbocation. acs.org Nucleophilic attack by a thiol introduces the required sulfur functionality. The resulting intermediate, a 1,1-difluoro-1-alkene, is then set up for the key cyclization step. acs.org Depending on the reaction conditions, this cyclization can proceed via two distinct intramolecular nucleophilic pathways:

Intramolecular vinylic substitution: In an aprotic solvent, the sulfur nucleophile can attack the double bond, displacing a fluoride (B91410) ion to form a 2-fluoro-4,5-dihydrothiophene scaffold. acs.org

Intramolecular addition: In a protic solvent, the mechanism can shift to an intramolecular addition followed by subsequent steps to yield a 2,2-difluorotetrahydrothiophene ring. acs.org

These pathways underscore the versatility of intramolecular nucleophilic substitution in constructing dihydrothiophene rings, where the choice of solvent can direct the reaction toward different, selectively functionalized products.

Base-Induced 5-endo Cyclization Processes and Tautomeric Equilibria

According to Baldwin's rules for ring closure, 5-endo cyclizations are generally considered kinetically disfavored due to poor orbital overlap. schenautomacao.com.brchemicalbook.com However, numerous strategies have been developed to promote these "disfavored" pathways, making them synthetically useful for constructing five-membered rings. chemicalbook.comcdnsciencepub.com Base-induced 5-endo cyclization is one such strategy, often involving substrates where geometric constraints or electronic effects overcome the inherent kinetic barrier.

In the synthesis of certain dihydrothiophene systems, a 5-endo-trig cyclization is a crucial step. For instance, the formation of fluorinated dihydrothiophenes from 1,1-difluoro-1-alkene precursors involves a 5-endo-trig cyclization step where the sulfur nucleophile attacks the internal carbon of the double bond. acs.org

The role of tautomeric equilibria is also critical in these synthetic sequences. Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. rsc.orgresearchgate.net In the synthesis of dihydrothiophenes from β-ketothioamides, the reaction is initiated by the enol tautomer of the starting material. wikipedia.org The final step of the proposed mechanism also involves a crucial tautomerization of an intermediate to form the stable, final dihydrothiophene product. wikipedia.org The position of this equilibrium can be influenced by factors like solvent and the electronic nature of substituents, which can affect the stability of the respective tautomers. rsc.orgorganic-chemistry.org

Transformative Reactions of the Dihydrothiophene Ring System

Once formed, the 3-methyl-2,5-dihydrothiophene ring is not inert. It can undergo a variety of transformative reactions that modify the ring itself, either through aromatization to the corresponding thiophene or through ring-opening to form acyclic structures that may undergo subsequent reactions.

Aromatization and Dehydrogenation Protocols (e.g., Chloranil-Mediated Conversions)

The conversion of a dihydrothiophene to its aromatic thiophene counterpart is a dehydrogenation reaction. This process introduces a second double bond into the ring, resulting in a fully conjugated, aromatic system. A variety of reagents can accomplish this transformation.

Chloranil (B122849) (tetrachloro-1,4-benzoquinone) is a well-established dehydrogenating agent, particularly effective for hydrocarbons that contain a partially hydrogenated aromatic nucleus or a reactive —CH—CH— group adjacent to a double bond. organic-chemistry.orgchemicalbook.com The mechanism is believed to involve a hydrogen transfer from the substrate to the quinone, which is reduced to the corresponding hydroquinone (B1673460). organic-chemistry.org This method has been successfully used for the aromatization of various heterocyclic systems, such as tetrahydrocarbazoles. rsc.org Given this reactivity profile, chloranil and similar quinones are suitable reagents for the aromatization of 2,5-dihydrothiophenes to thiophenes. acs.orgorganic-chemistry.orgchemicalbook.com The driving force for this reaction is the formation of the thermodynamically stable aromatic thiophene ring.

Table 2: Selected Dehydrogenation Methods for Dihydroaromatic Systems

| Reagent/Catalyst | Substrate Type | Product | Reference |

|---|---|---|---|

| Chloranil | Tetrahydrocarbazoles | Carbazoles | rsc.org |

| Chloranil | Hydrocarbons with active —CH—CH— groups | Dehydrogenated hydrocarbons | organic-chemistry.org |

| Sulphided Co-Mo/Alumina | Tetrahydrothiophene | Thiophene | cdnsciencepub.comcdnsciencepub.com |

Ring-Opening Reactions and Subsequent Cyclizations

The dihydrothiophene ring can be cleaved under certain conditions, leading to acyclic thio-compounds. These ring-opening reactions can be synthetically useful, providing access to functionalized intermediates that might not be readily available through other means.

A classic example is the reduction of 2,5-dihydrothiophene (B159602) with sodium in liquid ammonia, which results in ring-opening to produce a mixture of 2-butanethiol (B122982) and 3-butanethiol. orgsyn.org More complex, fused thiophene systems also exhibit this reactivity. For instance, dithieno[2,3-b:3',2'-d]thiophene derivatives undergo ring-opening of the central thiophene ring when treated with organolithium reagents like n-BuLi or various aryllithiums. nist.gov Quenching the reaction with an electrophile, such as DMF, yields functionalized 3,3'-bithiophene (B186561) derivatives. This reaction provides a pathway to elaborate bithiophene structures that are of interest in materials science.

The products of these ring-opening reactions can themselves be valuable precursors for subsequent cyclization reactions, leading to new and different heterocyclic or carbocyclic frameworks. This sequence of ring-opening followed by ring-closing allows for significant molecular rearrangement and the construction of complex architectures from relatively simple starting materials.

Oxidative Ring-Opening Leading to Furan (B31954) Formation (e.g., Pummerer-Type Rearrangements)

A powerful method for the synthesis of highly substituted furans involves the oxidative ring-opening of 2,5-dihydrothiophenes. nih.govresearchgate.netacs.org This transformation can be initiated by the selective S-chlorination of the dihydrothiophene, which generates an oxidized intermediate. nih.govacs.org This intermediate then undergoes a spontaneous Pummerer-type rearrangement to yield the corresponding furan. nih.govacs.org

The Pummerer rearrangement is a classic organic reaction where an alkyl sulfoxide (B87167) rearranges in the presence of an activating agent, typically acetic anhydride, to form an α-acyloxy-thioether. wikipedia.org In the context of 2,5-dihydrothiophenes, this rearrangement provides a metal-free pathway to construct tetrasubstituted and orthogonally functionalized furans under mild conditions. nih.govresearchgate.netacs.org The process is initiated by the selective oxidation of the sulfur atom, often using reagents like N-chlorosuccinimide (NCS), which is inexpensive and allows the reaction to proceed at ambient temperature with high yields. nih.govresearchgate.net

Mechanistic studies and computational analysis have shed light on the intricacies of this Pummerer-type rearrangement, revealing the formation of a sulfonium (B1226848) intermediate that is key to the ring-opening and subsequent cyclization to the furan ring. nih.govresearchgate.net This methodology has proven to be a valuable alternative to traditional furan syntheses that rely on condensation chemistry or transition-metal catalysis. nih.govacs.org

The versatility of this approach is demonstrated by its application in the total synthesis of natural products like the bisabolene (B7822174) sesquiterpenoids. nih.govresearchgate.net Furthermore, the reaction conditions can be tailored to achieve specific outcomes. For instance, using different halogenating agents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) allows for the synthesis of the corresponding brominated or iodinated furans. nih.govacs.org

Ionic Additions and Radical-Initiated Transformations

The chemical behavior of 3-methyl-2,5-dihydrothiophene 1,1-dioxide has been explored through various reactions, including ionic additions and radical-initiated transformations. vt.edu The addition of chlorine and hydrogen iodide to this compound has been successfully accomplished, demonstrating its susceptibility to electrophilic attack at the double bond. vt.edu

Radical-initiated reactions have also been investigated, highlighting the versatility of the dihydrothiophene scaffold in accommodating different reaction pathways. vt.edu Carbon-centered radical-initiated olefin transformations have gained significant attention in recent years as a powerful tool for installing functional groups and increasing molecular complexity. mdpi.com These reactions can proceed through various mechanisms, including alkene Heck-type alkylation, hydroalkylation, and difunctionalization. mdpi.com While specific studies on "2,5-Dihydrothiophene, 3-methyl-" in this context are not detailed in the provided search results, the general principles of radical addition to alkenes are well-established and applicable to this substrate. mdpi.comresearchgate.net

Diels-Alder Reactions and their Scope in Dihydrothiophene Chemistry

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. nih.gov While thiophene itself is a poor diene in thermal cycloadditions due to its aromaticity, its derivatives, such as thiophene S-oxides and S,S-dioxides, can participate in these reactions. nih.gov The loss of aromaticity in these oxidized forms enhances their reactivity as dienes. nih.gov

Specifically, 3-methyl-2,5-dihydrothiophene 1,1-dioxide has been studied for its participation in Diels-Alder reactions. vt.edu These reactions are valuable for constructing complex cyclic systems. For instance, the reaction of 2,5-dihydrothiophenes with dienophiles can lead to bicyclic adducts. chemicalbook.com A novel Diels-Alder reaction has been described between 3-bromomethyl-2,5-dihydrothiophene 1,1-dioxide and other dienophiles, further expanding the synthetic utility of this class of compounds. vt.edu The hetero-Diels-Alder reaction of sulfur dioxide with conjugated dienes is also a relevant transformation, typically favoring the formation of a thermodynamically more stable five-membered ring adduct, the sulfolene. researchgate.netmdpi.com

Oxidation and Reduction Chemistry of Dihydrothiophene Derivatives

The sulfur atom in 2,5-dihydrothiophene derivatives is susceptible to oxidation, leading to the formation of sulfoxides and sulfones (1,1-dioxides). chemicalbook.comresearchgate.net For the parent 2,5-dihydrothiophene, oxidation with 30% hydrogen peroxide at low temperatures yields the corresponding sulfoxide. chemicalbook.com More vigorous oxidation conditions, such as hydrogen peroxide in acetic acid followed by heating, lead to the formation of the 2,5-dihydrothiophene-1,1-dioxide. chemicalbook.com The modified Prilezhaev oxidation has also been successfully applied to 3-methyl-2,5-dihydrothiophene 1,1-dioxide. vt.edu

The oxidation of thiophenes in general has been extensively reviewed, with various oxidizing agents like m-CPBA and dimethyldioxirane (B1199080) being used to produce thiophene 1-oxides and 1,1-dioxides. researchgate.net These oxidized derivatives are valuable intermediates in further synthetic transformations. researchgate.net

Conversely, reduction of the double bond in the dihydrothiophene ring can be achieved through hydrogenation. For example, hydrogenation of 2,5-dihydrothiophene over a palladium on carbon (Pd/C) catalyst in ethanol (B145695) results in the formation of tetrahydrothiophene. chemicalbook.com

Halogenation and Functional Group Interconversions

The introduction of halogen atoms into the 2,5-dihydrothiophene ring system is a key functionalization strategy. For the first time, the introduction of a single halogen atom into the unsaturated five-membered cyclic sulfone without isomerization of the double bond was achieved. vt.edu This allows for further synthetic manipulations.

Displacement reactions involving halogenated derivatives are also important. The properties of 3-bromomethyl-2,5-dihydrothiophene 1,1-dioxide have been investigated, including various displacement reactions. vt.edu These reactions allow for the introduction of a wide range of functional groups, highlighting the role of halogenated dihydrothiophenes as versatile synthetic intermediates.

Pyrolysis and Cheletropic Extrusion Reactions (e.g., Sulfur Dioxide Elimination)

2,5-Dihydrothiophene 1,1-dioxides, also known as sulfolenes, are well-known precursors for the generation of 1,3-dienes through the thermal cheletropic extrusion of sulfur dioxide. researchgate.netmdpi.comthieme-connect.de This reaction is a concerted, pericyclic process that proceeds in accordance with the Woodward-Hoffmann rules, allowing for stereochemical control in the resulting diene. thieme-connect.de

The pyrolysis of 3-methyl-2,5-dihydrothiophene 1,1-dioxide has been studied as a method for generating 2-methyl-1,3-butadiene (isoprene). vt.edu Similarly, the pyrolysis of 3-bromomethyl-2,5-dihydrothiophene 1,1-dioxide yields 2-bromomethyl-1,3-butadiene, a useful substituted diene. vt.edu The structure of this pyrolysate has been confirmed by infrared and ultraviolet spectroscopy. vt.edu

The rates of decomposition of substituted dihydrothiophene 1,1-dioxides have been investigated, with factors such as the substitution pattern on the ring influencing the reaction rate. researchgate.net For instance, strain release can accelerate the fragmentation process. researchgate.net

Allylic Rearrangements in 3-Bromomethyl-2,5-dihydrothiophene 1,1-Dioxide

Allylic rearrangements represent another important facet of the reactivity of substituted dihydrothiophenes. Evidence for the allylic rearrangement of 3-bromomethyl-2,5-dihydrothiophene 1,1-dioxide has been obtained through ultraviolet absorption studies. vt.edu Such rearrangements can lead to isomeric products and need to be considered when planning synthetic sequences involving these compounds. Radical-induced 1,3-rearrangements of allylic sulfones have also been reported, proceeding through an addition-elimination mechanism of sulfonyl radicals. rsc.org

Mannich-Type Reactions for Polycyclic System Construction

The Mannich reaction is a powerful multicomponent reaction that forms a β-amino-carbonyl compound, known as a Mannich base, from an aldehyde, a primary or secondary amine, and a compound with an active hydrogen. acs.orgacs.org This reaction is highly valuable for introducing nitrogen-containing functionalities and for constructing complex polycyclic systems in a single step. acs.org

In the context of dihydrothiophenes, this reaction has been effectively utilized to build fused heterocyclic systems. For instance, functionalized 2-amino-4,5-dihydrothiophenes can serve as the active hydrogen component in reactions with formaldehyde (B43269) and a primary amine under non-catalyzed Mannich conditions. This approach leads to the formation of hexahydrothieno[2,3-d]pyrimidine core structures. acs.org The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the nucleophilic dihydrothiophene derivative. This initial aminomethylation is followed by an intramolecular cyclization to yield the final polycyclic product.

A study on the synthesis of 2-amino-4,5-dihydrothiophene-3-carbonitriles demonstrated their utility as building blocks for these complex systems. acs.org The reaction of these dihydrothiophenes with formaldehyde and an amine provides a direct route to the thieno[2,3-d]pyrimidine (B153573) skeleton, a scaffold of interest in medicinal chemistry.

Table 1: Mannich-Type Reaction for Hexahydrothieno[2,3-d]pyrimidine Synthesis

| Dihydrothiophene Reactant | Aldehyde | Amine | Resulting Polycyclic System |

| 2-Amino-4,5-dihydrothiophene-3-carbonitrile | Formaldehyde | Primary Amine (RNH₂) | Hexahydrothieno[2,3-d]pyrimidine |

Cross-Coupling Reactions (e.g., Suzuki Coupling for Dithienylethenes)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. nih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide or triflate. nih.gov It is particularly noted for its mild reaction conditions and tolerance of a wide variety of functional groups. acs.org

For thiophene derivatives, the Suzuki coupling is a key method for creating biaryl structures, including dithienylethenes, which are of significant interest in materials science for their photochromic properties. The general strategy involves the reaction of a halo-thiophene with a thienylboronic acid (or vice versa). Research has demonstrated the successful double Suzuki-Miyaura condensation on 2,5-dibromothiophene (B18171) to synthesize 2,5-disubstituted thiophenes. researchgate.net

Similarly, studies on 2,5-dibromo-3-hexylthiophene (B54134) have shown that it can be effectively coupled with various aryl-boronic acids using a Pd(PPh₃)₄ catalyst to produce 2,5-biaryl-3-hexylthiophenes in good yields. acs.org Although a direct example using 3-methyl-2,5-dihydrothiophene is not detailed, the principles are directly applicable. A suitably halogenated 3-methyl-2,5-dihydrothiophene could be coupled with a thienylboronic acid derivative to construct dithienylethene-like structures. The choice of catalyst, base, and solvent is crucial for optimizing the reaction yield. acs.org

Table 2: Suzuki Cross-Coupling of Substituted Thiophenes

| Thiophene Substrate | Coupling Partner | Catalyst | Base | Product Type |

| 2,5-Dibromo-3-hexylthiophene | Aryl-boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 2,5-Biaryl-3-hexylthiophene |

| 2,5-Dibromothiophene | Isopropenylboronic acid pinacol (B44631) ester | Not specified | Not specified | 2,5-Diisopropenylthiophene |

| 2-Haloselenophenes | Aryl boronic acids | Pd(OAc)₂ | K₂CO₃ | 2-Arylselenophenes |

Chemoselectivity and Stereoselectivity in Dihydrothiophene Transformations

Controlling the selectivity of reactions is paramount for the efficient synthesis of complex molecules. In the chemistry of dihydrothiophenes, achieving high chemoselectivity (differentiating between functional groups) and stereoselectivity (controlling the spatial arrangement of atoms) is a key focus of research.

Diastereoselective Synthesis and Reaction Pathways

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the synthesis of substituted dihydrothiophenes, the relative configuration of substituents on the ring can often be controlled.

A notable example is the synthesis of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles. nih.gov These compounds can be prepared through the Michael-type addition of cyanothioacetamide to α-bromochalcones, followed by an intramolecular cyclization. nih.gov The reaction pathway preferentially forms the trans diastereomer, where the aryl group at the C4 position and the benzoyl group at the C5 position are on opposite sides of the thiophene ring. This stereochemical outcome is dictated by the transition state of the cyclization step, which favors the arrangement that minimizes steric hindrance between the bulky substituents. Quantum chemical studies have been employed to understand the mechanism and the origins of this diastereoselectivity. nih.gov

Various synthetic routes to 2-amino-4,5-dihydrothiophenes (ADHTs) exist, including diastereoselective cycloadditions of aminothioisomünchnones with chiral 1,2-diaza-1,3-butadienes, which also yield specific diastereomers. nih.gov

Enantioselective Methodologies

Enantioselective synthesis, the ability to produce one enantiomer of a chiral molecule preferentially, is of utmost importance, particularly in the synthesis of pharmaceuticals and other biologically active compounds. While the development of enantioselective methods for dihydrothiophenes is an ongoing area of research, significant progress has been made.

A prominent example is the rhodium-catalyzed enantioselective and regiodivergent synthesis of 2- and 3-alkylidene 2,3-dihydrothiophenes from 1,2,3-thiadiazoles and allenes. acs.orgacs.org In this process, the choice of a chiral phosphine (B1218219) ligand is critical for controlling the outcome.

Using the (4R, 5R)-DIOP ligand, enantiopure 2-alkylidene-2,3-dihydrothiophenes are formed.

Switching the ligand to (R)-Cy-BINAP reverses the regioselectivity, yielding 3-alkylidene-2,3-dihydrothiophenes with high enantioselectivity. acs.org

The origin of the enantiocontrol is attributed to steric interactions within the chiral environment created by the ligand. acs.orgacs.org Furthermore, non-covalent interactions, such as C-H···π and C-H···O interactions between the substrate and the ligand-metal complex, are responsible for determining the regioselectivity and the geometry (Z/E) of the resulting double bond. acs.orgacs.org Other organocatalytic approaches have also been developed, such as the use of Takemoto's catalyst for the formal thio [3+2] cyclization to construct optically active spiroannulated dihydrothiophenes with excellent enantioselectivities. acs.org

Table 3: Enantioselective Synthesis of Alkylidene Dihydrothiophenes

| Reaction Type | Catalyst/Ligand | Product Type | Enantioselectivity (ee) | Key Control Element |

| Rh-catalyzed reaction of 1,2,3-thiadiazoles and allenes | Rh / (4R, 5R)-DIOP | 2-Alkylidene-2,3-dihydrothiophene | High | Chiral Ligand (DIOP) |

| Rh-catalyzed reaction of 1,2,3-thiadiazoles and allenes | Rh / (R)-Cy-BINAP | 3-Alkylidene-2,3-dihydrothiophene | High | Chiral Ligand (Cy-BINAP) |

| Formal Thio [3+2] Cyclization | Takemoto's Catalyst | Spiroannulated Dihydrothiophenes | Excellent | Organocatalyst |

Computational Chemistry and Theoretical Characterization

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to modern chemistry, offering insights that are often difficult or impossible to obtain through experimental means alone. These studies involve solving the Schrödinger equation for a given molecule to determine its electronic structure and associated properties.

Geometry Optimization using Density Functional Theory (DFT) Methods (e.g., B3LYP with specific basis sets)

A critical first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for this purpose. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular hybrid functional known for providing a good balance between accuracy and computational cost.

This process would involve:

Defining an initial structure of 3-methyl-2,5-dihydrothiophene.

Selecting a basis set (e.g., 6-31G*, cc-pVTZ) which defines the set of mathematical functions used to build the molecular orbitals.

Performing an iterative calculation that adjusts the positions of the atoms until the point of minimum energy on the potential energy surface is found.

The result would be a set of precise bond lengths, bond angles, and dihedral angles for the most stable conformation of the molecule. However, specific optimized geometrical parameters for 3-methyl-2,5-dihydrothiophene derived from B3LYP or other DFT methods are not available in the reviewed literature.

Molecular Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting chemical reactivity. It is a 3D map of the electrostatic potential plotted onto a constant electron density surface of a molecule. This visualization helps to identify the electron-rich and electron-poor regions.

Red regions (negative potential) indicate areas of high electron density, such as those around lone pairs of electrons on the sulfur atom. These sites are susceptible to electrophilic attack.

Blue regions (positive potential) indicate areas of low electron density, typically around hydrogen atoms, which are susceptible to nucleophilic attack.

For 3-methyl-2,5-dihydrothiophene, an MESP analysis would likely show a region of negative potential around the sulfur atom, corresponding to its lone pairs, and another associated with the π-electron density of the carbon-carbon double bond. A study on the parent compound, 2,5-dihydrothiophene (B159602), has shown that the most nucleophilic regions are associated with the lone pairs on the sulfur atom nih.gov. A specific MESP map for the 3-methyl derivative is not documented in available research.

Frontier Molecular Orbital Analysis (HOMO/LUMO Energy and Distribution)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

HOMO: This is the outermost orbital containing electrons. It acts as the electron donor in a chemical reaction. The energy of the HOMO is related to the ionization potential, and its spatial distribution indicates the likely sites for electrophilic attack.

LUMO: This is the innermost orbital without electrons. It acts as the electron acceptor. The energy of the LUMO is related to the electron affinity, and its distribution highlights the probable sites for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive.

For 3-methyl-2,5-dihydrothiophene, the HOMO would likely be concentrated on the sulfur atom and the C=C double bond, representing the most nucleophilic centers. The LUMO would be expected to have significant contributions from the antibonding orbitals of the ring. While FMO analysis has been performed on similar molecules dcfinechemicals.com, specific HOMO-LUMO energy values and distribution plots for 3-methyl-2,5-dihydrothiophene are not present in the scientific literature.

Table 4.1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Value |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| No published data is available for these parameters for 2,5-Dihydrothiophene, 3-methyl-. |

Charge Density Distribution and Identification of Chemical Reactivity Sites

The distribution of electron charge within a molecule is a key determinant of its physical and chemical properties. Computational methods can calculate the partial atomic charges on each atom, providing insight into the molecule's polarity and reactive sites. Various charge calculation schemes exist, such as Mulliken population analysis, Natural Population Analysis (NPA) derived from NBO theory, and charges derived from fitting the electrostatic potential.

These calculated charges, in conjunction with FMO analysis and MESP maps, allow for a robust identification of the most probable sites for chemical reactions. For 3-methyl-2,5-dihydrothiophene, one would expect the sulfur atom to carry a negative partial charge, making it a nucleophilic center. The carbon atoms of the double bond would also be key reactive sites. However, specific calculated charge distributions for this compound are not available in the literature.

Fukui Functions for Reactivity Prediction

Fukui functions are powerful tools within the framework of DFT used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. semanticscholar.orgscispace.com These functions quantify the change in electron density at a specific point in the molecule as the total number of electrons is altered. semanticscholar.org For a given atom k in a molecule, three types of condensed Fukui functions are typically calculated to predict reactivity:

fk+ : for nucleophilic attack (where the molecule accepts an electron).

fk- : for electrophilic attack (where the molecule donates an electron).

fk0 : for radical attack.

Mechanistic Probing via Theoretical Calculations

Theoretical calculations are instrumental in mapping the entire course of a chemical reaction, from reactants to products, by identifying the high-energy transition state (TS) that connects them. The geometry of the TS is a critical piece of information, representing the "point of no return" along a reaction coordinate. For reactions involving dihydrothiophenes, such as dehydrogenation or retro-Diels-Alder reactions, computational methods like DFT can be used to optimize the structures of these transient species. researchgate.netresearchgate.net

For example, theoretical studies on the retro-Diels-Alder reaction of 4H-thiopyran, a related sulfur-containing heterocycle, have successfully characterized the transition state structures at the B3LYP/6–311 + G(d,p) level of theory. researchgate.net Similarly, investigations into the decomposition of 2,5-dihydrothiophene have used ab initio MO and DFT methods to determine the nature of the transition state structures involved. researchgate.net These calculations provide detailed geometric parameters of the TS, such as bond lengths and angles, offering a snapshot of the molecule as bonds are broken and formed. By mapping the potential energy surface, a complete reaction trajectory can be visualized, detailing the lowest energy path from reactant to product. researchgate.net

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction and is a key determinant of the reaction rate. libretexts.org It represents the energy difference between the reactants and the transition state. youtube.com Computational chemistry provides a direct means to calculate this crucial parameter for various reaction pathways. nih.govresearchgate.net

Theoretical studies on the decomposition and dehydrogenation of 2,5-dihydrothiophene, the parent compound of 3-methyl-2,5-dihydrothiophene, have been performed using DFT and ab initio methods. researchgate.net For the decomposition of 2,5-dihydrothiophene, the activation energy was calculated to be 61.34 kcal/mol at the B3LYP/6-31G//HF/6-31G level of theory, a value in good agreement with experimental data. researchgate.net This high barrier indicates significant thermal input is required for the reaction to proceed. The presence of a methyl group, as in 2,5-Dihydrothiophene, 3-methyl-, would be expected to influence this value due to electronic and steric effects, likely altering the stability of the transition state. Calculations for related reactions, such as the formation of o-quinomethide derivatives, also show that DFT methods can predict activation energies with reasonable accuracy, although some methods may overestimate or underestimate the values compared to experimental results. nih.gov

Table 1: Calculated Activation Energies for Decomposition of Five-Membered Heterocycles

| Compound | Method | Activation Energy (kcal/mol) |

|---|---|---|

| 3-Pyrroline | B3LYP/6-31G//HF/6-31G | 46.20 |

| 2,5-Dihydrofuran | B3LYP/6-31G//HF/6-31G | 50.17 |

| 2,5-Dihydrothiophene | B3LYP/6-31G//HF/6-31G | 61.34 |

Data sourced from a theoretical study on the decomposition of five-membered ring heterocycles. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron distribution in a molecule, translating complex wavefunctions into a simple Lewis-like structure of chemical bonds and lone pairs. nih.govyoutube.com This analysis yields information on atomic charges, bond orders, and the strength of interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding molecular stability and reactivity. youtube.comresearchgate.net

Aromaticity is a key concept in chemistry related to stability and reactivity. While 2,5-dihydrothiophene itself is non-aromatic, its reactions can lead to the formation of aromatic products like thiophene (B33073). Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a ring system. researchgate.netdiva-portal.orgmdpi.com It involves calculating the magnetic shielding at the center of a ring (NICS(0)) or at a point above the ring plane (NICS(1)); large negative values are indicative of aromatic character, while positive values suggest anti-aromaticity and values near zero imply non-aromaticity. mdpi.comresearchgate.net

In the dehydrogenation of 2,5-dihydrothiophene to form the aromatic thiophene, NICS values can be calculated for the reactant, transition state, and product to track the change in aromaticity throughout the reaction. researchgate.net For instance, thiophene, the aromatic product, has a calculated NICS(0) value of -13.0 ppm, confirming its aromatic character. whiterose.ac.uk A theoretical study on the dehydrogenation of 2,5-dihydrothiophene confirmed that the aromaticity of the product is a key kinetic and thermodynamic driving force for the reaction. researchgate.net The change in NICS values along the reaction coordinate provides a quantitative measure of how aromatic stabilization develops in the transition state and is fully realized in the final product.

Table 2: Comparison of NICS(0) Values for Thiophene and Benzene (B151609)

| Compound | NICS(0) (ppm) | Aromatic Character |

|---|---|---|

| Thiophene | -13.6 | Aromatic |

| Benzene | -9.7 | Aromatic |

Data sourced from computational studies on aromatic character. researchgate.net

Computational methods are highly effective for determining the relative stabilities of isomers, which are molecules with the same chemical formula but different atomic arrangements. nih.govuci.edu For dihydrothiophene, several isomers exist, including 2,5-dihydrothiophene and 2,3-dihydrothiophene (B74016). wikipedia.org The position of the methyl group in 3-methyl-2,5-dihydrothiophene adds another layer of isomeric complexity (e.g., vs. 4-methyl-2,3-dihydrothiophene).

By calculating the total electronic energy (often including zero-point energy corrections) for the optimized geometries of each isomer, their relative stabilities can be compared. researchgate.netresearchgate.net Theoretical studies consistently show that the relative stability is highly dependent on factors like conjugation and ring strain. For the parent dihydrothiophenes, the 2,3-dihydro isomer is generally found to be more stable than the 2,5-dihydro isomer due to the conjugation of the double bond with the sulfur atom's lone pairs. The energy difference between these isomers can be precisely quantified using methods like DLPNO-CCSD(T) or DFT. nih.gov These calculations are crucial for predicting the equilibrium distribution of isomers and understanding which forms are likely to predominate under specific conditions.

Modeling of Environmental Transformations

Computational models are instrumental in predicting the fate of 3-methyl-2,5-dihydrothiophene in the environment. By simulating complex chemical processes, researchers can understand its degradation pathways, including thermal decomposition and reactions with atmospheric oxidants like ozone.

While direct ab initio studies on the thermal decomposition of 3-methyl-2,5-dihydrothiophene are not extensively documented, significant insights can be drawn from computational investigations into its parent compound, 2,5-dihydrothiophene. Theoretical studies employing ab initio Molecular Orbital (MO) and Density Functional Theory (DFT) methods have explored the dehydrogenation of 2,5-dihydrothiophene as a primary thermal decomposition pathway. researchgate.net

The proposed mechanism involves a concerted but non-synchronous elimination of a hydrogen molecule (H₂) to form the aromatic and more stable thiophene ring. This process proceeds through a five-membered cyclic transition state. researchgate.net

Computational studies using various levels of theory have calculated the energy barriers for this decomposition. For the unsubstituted 2,5-dihydrothiophene, the calculated energy barrier for dehydrogenation is approximately 61.34 kcal/mol, a value that shows good agreement with experimental data for related compounds. researchgate.net The presence of a methyl group, as in 3-methyl-2,5-dihydrothiophene, is generally expected to influence the reaction kinetics. Theoretical studies on other heterocyclic systems have shown that methyl substituents tend to lower the activation energy for thermal decomposition. mdpi.com This effect is attributed to the electron-donating nature of the methyl group, which can stabilize the transition state.

Table 1: Calculated Energy Barriers for Thermal Dehydrogenation of 2,5-Dihydrothiophene and Related Compounds researchgate.net

| Compound | Method | Calculated Energy Barrier (kcal/mol) |

| 2,5-Dihydrothiophene | B3LYP/6-31G//HF/6-31G | 61.34 |

| 2,5-Dihydrofuran | B3LYP/6-31G//HF/6-31G | 50.17 |

| 3-Pyrroline | B3LYP/6-31G//HF/6-31G | 46.20 |

This interactive table provides calculated energy barriers for the thermal decomposition of 2,5-dihydrothiophene and analogous five-membered heterocyclic compounds. The data highlights the relative stability of the thiophene derivative.

The reaction of 3-methyl-2,5-dihydrothiophene with ozone is a key process in its atmospheric degradation. Quantum chemical investigations, though not specifically focused on this molecule, provide a robust framework for understanding its ozonolysis mechanism based on studies of other alkenes. copernicus.orgnih.gov The reaction is expected to follow the Criegee mechanism. copernicus.orgmasterorganicchemistry.com

The process is initiated by a [4+2] cycloaddition of ozone to the carbon-carbon double bond of the dihydrothiophene ring, forming a highly unstable primary ozonide (also known as a molozonide or 1,2,3-trioxolane). copernicus.orgmasterorganicchemistry.com This intermediate rapidly undergoes cycloreversion to break apart into two fragments: a carbonyl compound and a carbonyl oxide, often referred to as a Criegee intermediate (CI). copernicus.org

For 3-methyl-2,5-dihydrothiophene, the cleavage of the double bond would lead to two possible fragmentation pathways, breaking the five-membered ring and yielding a linear bifunctional sulfur-containing molecule. The initial cleavage would produce a carbonyl oxide and a corresponding carbonyl fragment. Due to the asymmetry introduced by the methyl group, two different Criegee intermediates and two corresponding carbonyl compounds could be formed.

Pathway A:

Criegee Intermediate: A sulfur-containing carbonyl oxide.

Carbonyl Compound: Propanal.

Pathway B:

Criegee Intermediate: A methyl-substituted carbonyl oxide.

Carbonyl Compound: A sulfur-containing aldehyde (thio-formaldehyde derivative).

These highly reactive Criegee intermediates can then undergo several subsequent reactions, including unimolecular decay to form radicals (like OH) or bimolecular reactions with other atmospheric species (e.g., water, SO₂). copernicus.orgresearchgate.net They can also rearrange to form a more stable secondary ozonide (a 1,2,4-trioxolane), though this is less common in the gas phase. researchgate.net Computational studies on the ozonolysis of a similar compound, 3-methyl-2-butene-1-thiol, have identified the formation of acetone (B3395972) and mercaptoacetaldehyde (B1617137) as primary products, which supports the predicted fragmentation pattern. figshare.com

Table 2: Predicted Primary Products from the Ozonolysis of 3-Methyl-2,5-dihydrothiophene

| Fragmentation Pathway | Carbonyl Product | Criegee Intermediate (Carbonyl Oxide) |

| Pathway A | Propanal | S-containing Carbonyl Oxide |

| Pathway B | Thio-aldehyde derivative | Methyl-substituted Carbonyl Oxide |

This interactive table outlines the predicted initial products from the two possible fragmentation pathways of the primary ozonide formed during the ozonolysis of 3-methyl-2,5-dihydrothiophene, based on the established Criegee mechanism.

Spectroscopic and Analytical Characterization Techniques for Research

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Structural and Vibrational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups and elucidating the structure of molecules. For poly(3-methylthiophene), a related polymer, FTIR analysis reveals key vibrational modes. researchgate.net Low-intensity peaks observed at approximately 2926 cm⁻¹ and 2850 cm⁻¹ are attributed to the symmetric and asymmetric stretching vibrations of C-H bonds, respectively. researchgate.net While specific FTIR data for the monomer 2,5-Dihydrothiophene (B159602), 3-methyl- is not detailed in the provided results, the principles of analysis are directly applicable. The spectrum would be expected to show characteristic absorptions for the C-H bonds of the methyl group and the dihydrothiophene ring, as well as C=C and C-S stretching vibrations.

Fourier Transform Raman (FT-Raman) Spectroscopy for Structural and Vibrational Analysis

Fourier Transform Raman (FT-Raman) spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. For 3-methyl-2,5-dihydrothiophene-1,1-dioxide, a structurally similar compound, Raman spectral data is available, suggesting that FT-Raman is a viable technique for the analysis of the title compound. chemicalbook.comchemicalbook.com The C=C double bond within the dihydrothiophene ring would be expected to produce a strong Raman signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Coupling

Proton NMR (¹H NMR) provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 2,5-dihydrothiophene, the parent compound, a deceptively simple [A[B]₂]₂ type spectrum is observed at 60 MHz. hhu.de For substituted dihydrothiophenes, the complexity of the spectrum increases, providing rich structural information. hhu.dersc.org For instance, in various dihydrothiophene derivatives, proton signals are well-resolved, and their chemical shifts and coupling constants allow for the assignment of specific protons within the ring and any substituent groups. rsc.orgacs.org The chemical shifts of protons are influenced by their local electronic environment, and coupling patterns reveal the number and proximity of neighboring protons.

Table 1: Representative ¹H NMR Data for Related Thiophene (B33073) Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling (J, Hz) |

|---|---|---|

| (E)-2-(1, 3-Diphenylallyl)thiophene | CDCl₃ | δ 7.40 (t, J = 6.1 Hz, 2H), 7.35 (dd, J = 8.9, 7.1 Hz, 4H), 7.32–7.25 (m, 4H), 7.24 (d, J = 5.1 Hz, 1H), 6.99 (dd, J = 5.1, 3.5 Hz, 1H), 6.85 (d, J = 3.5 Hz, 1H), 6.68 (dd, J = 15.8, 7.6 Hz, 1H), 6.48 (d, J = 15.8 Hz, 1H), 5.10 (d, J = 7.6 Hz, 1H) rsc.org |

This table presents data for related compounds to illustrate typical chemical shift ranges and coupling patterns. Specific data for 2,5-Dihydrothiophene, 3-methyl- was not available in the search results.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal, with its chemical shift indicating its electronic environment. For 3-methyl-2,5-dihydrothiophene-1,1-dioxide, the oxidized form of the target compound, ¹³C NMR data is available. chemicalbook.com The analysis of various thiophene and dihydrothiophene derivatives demonstrates the utility of ¹³C NMR in identifying the carbon atoms of the heterocyclic ring and the methyl substituent. rsc.orgacs.org

Table 2: Representative ¹³C NMR Data for Related Thiophene Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|

| (E)-2-(1, 3-Diphenylallyl)thiophene | CDCl₃ | δ 147.60, 143.15, 136.99, 131.93, 131.27, 128.59, 128.51, 128.21, 127.46, 126.88, 126.74, 126.41, 125.07, 124.34, 49.72 rsc.org |

This table presents data for related compounds to illustrate typical chemical shift ranges. Specific data for 2,5-Dihydrothiophene, 3-methyl- was not available in the search results.

Two-Dimensional NMR Techniques (e.g., ¹H–¹³C Heteronuclear Multiple-Quantum Coherence (HMQC), ¹H–¹³C Heteronuclear Multiple Bond Correlation (HMBC), Nuclear Overhauser Effect Spectroscopy (NOESY)) for Structural Elucidation

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning ¹H and ¹³C signals and elucidating complex molecular structures.

¹H–¹³C Heteronuclear Multiple-Quantum Coherence (HMQC) correlates proton signals with the carbon atoms to which they are directly attached. This is crucial for assigning carbon signals based on their attached, and often more easily assigned, protons.

¹H–¹³C Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons that are two or three bonds away. This technique is invaluable for piecing together the carbon skeleton and determining the placement of substituents. For example, in complex molecules, HMBC can be used to link different fragments of the molecule. ucl.ac.ukresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. For instance, NOESY experiments have been used to determine the cis relationship of protons relative to a substituent on a thiophene ring. hhu.de

The combination of these 2D NMR experiments provides a comprehensive and detailed picture of the molecular structure of 2,5-Dihydrothiophene, 3-methyl-, allowing for the confident assignment of all proton and carbon signals and the determination of its three-dimensional conformation. ucl.ac.ukresearchgate.netresearchgate.net

Mass Spectrometry

Mass spectrometry (MS) is an essential analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides a reproducible fragmentation pattern, often referred to as a molecule's "fingerprint." For 3-methyl-2,5-dihydrothiophene (C₅H₈S), the EI-mass spectrum would be expected to show a prominent molecular ion (M⁺) peak corresponding to its molecular weight.

While a specific spectrum for this compound is not available in the public NIST database, a predicted fragmentation pattern can be described. The molecular ion would appear at a mass-to-charge ratio (m/z) of 100. Key fragmentation pathways would likely include the loss of a methyl radical (•CH₃) to yield a stable fragment at m/z 85, and potential rearrangements involving the loss of sulfur-containing fragments. The analysis of these fragments provides strong evidence for the compound's structure. Data for the closely related compound 2,3-dihydrothiophene (B74016) shows a molecular ion at m/z 86, confirming the stability of the dihydrothiophene ring under EI conditions. nih.gov

High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For 3-methyl-2,5-dihydrothiophene, HR-EI-MS would be used to confirm its molecular formula as C₅H₈S by distinguishing it from other combinations of atoms that have the same nominal mass.

Table 2: High-Resolution Mass Data for 2,5-Dihydrothiophene, 3-methyl-

| Molecular Formula | Nominal Mass (Da) | Exact Mass (Da) |

| C₅H₈S | 100 | 100.03467 |

Note: The exact mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ³²S). HRMS instruments can measure this value with ppm-level accuracy.

Liquid Chromatography–Mass Spectrometry (LC-MS) for Product Analysis and Purity Assessment

Liquid Chromatography–Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. mdpi.com In the context of synthesizing 3-methyl-2,5-dihydrothiophene, LC-MS is invaluable for monitoring reaction progress and assessing the purity of the final product.

The process involves injecting the crude reaction mixture into an LC system, where the target compound is separated from starting materials, byproducts, and solvents on a chromatographic column. The eluent from the column is then introduced into the mass spectrometer, which provides a mass spectrum for each separated component. This allows for positive identification of the product peak based on its molecular weight and helps to quantify its purity by comparing the area of its peak to the areas of any impurity peaks.

X-ray Diffraction Studies

Single-Crystal X-ray Structural Analysis for Definitive Molecular Geometry and Conformation

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the three-dimensional structure of a crystalline material. youtube.com This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. copernicus.orgtu-dresden.de The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of every atom.

For a compound like 3-methyl-2,5-dihydrothiophene, which is a liquid at room temperature, obtaining a single crystal would require low-temperature crystallography or the synthesis of a suitable crystalline derivative. If a crystal could be analyzed, SCXRD would provide unambiguous data on:

Molecular Geometry: Precise bond lengths and bond angles.

Conformation: The puckering of the dihydrothiophene ring and the orientation of the methyl group.

Supramolecular Structure: How individual molecules pack together in the crystal lattice. mdpi.com

This definitive structural information is crucial for understanding the compound's physical properties and reactivity. mdpi.com

Table 3: Information Obtained from Single-Crystal X-ray Diffraction

| Parameter | Description | Significance |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | Defines the crystal system and lattice parameters. |

| Space Group | The set of symmetry operations that describe the crystal's structure. | Provides information on molecular symmetry in the solid state. |

| Atomic Coordinates | The (x, y, z) position of each atom within the unit cell. | Allows for the complete visualization of the 3D molecular structure. |

| Bond Lengths/Angles | The distances between bonded atoms and the angles between adjacent bonds. | Confirms connectivity and reveals details of molecular geometry. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Rearrangement Studies